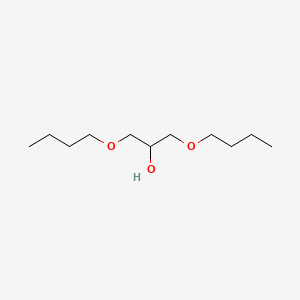

Dibuprol

Übersicht

Beschreibung

Dibuprol, also known as 1,3-dibutoxy-2-propanol, is an organic compound with the molecular formula C₁₁H₂₄O₃. It is a colorless liquid that is primarily used as a solvent and intermediate in various chemical reactions. The compound is known for its stability and relatively low toxicity, making it suitable for use in a wide range of industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibuprol can be synthesized through the reaction of 1,3-propanediol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

1,3-Propanediol+2ButanolAcid Catalystthis compound+Water

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid for halide substitution.

Major Products:

Oxidation: Butanal or butanoic acid.

Reduction: 1,3-propanediol.

Substitution: 1,3-dichloropropane or 1,3-diaminopropane.

Wissenschaftliche Forschungsanwendungen

Dibuprol hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Lösungsmittel und Reagenz in der organischen Synthese verwendet. Es wird auch bei der Herstellung von Polymeren und Harzen eingesetzt.

Biologie: Wird bei der Formulierung von biologischen Puffern und als Stabilisator für Enzyme und Proteine verwendet.

Medizin: Es wird wegen seiner potenziellen Verwendung als Wirkstoffträger aufgrund seiner Biokompatibilität und geringen Toxizität untersucht.

Industrie: Wird bei der Herstellung von Beschichtungen, Klebstoffen und Weichmachern eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkung entfaltet, beruht hauptsächlich auf seiner Rolle als Lösungsmittel und Stabilisator. Es interagiert mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Proteinen, um deren Stabilität und Aktivität zu verbessern. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden, und ihre relativ geringe Polarität machen sie zu einem wirksamen Medium zur Förderung chemischer Reaktionen und zur Stabilisierung reaktiver Zwischenprodukte .

Ähnliche Verbindungen:

1,3-Dibutoxy-2-propanol: Ähnlich in Struktur und Eigenschaften wie this compound.

1,3-Dichlorpropan: Unterliegt ähnlichen Substitutionsreaktionen.

1,3-Diaminopropan: Teilt eine ähnliche Reaktivität bei nukleophilen Substitutionsreaktionen.

Einzigartigkeit: Die einzigartige Kombination aus Stabilität, geringer Toxizität und Vielseitigkeit als Lösungsmittel und Zwischenprodukt unterscheidet this compound von anderen ähnlichen Verbindungen. Seine Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Wirkmechanismus

The mechanism by which dibuprol exerts its effects is primarily through its role as a solvent and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to enhance their stability and activity. The compound’s ability to form hydrogen bonds and its relatively low polarity make it an effective medium for facilitating chemical reactions and stabilizing reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

1,3-dibutoxy-2-propanol: Similar in structure and properties to dibuprol.

1,3-dichloropropane: Undergoes similar substitution reactions.

1,3-diaminopropane: Shares similar reactivity in nucleophilic substitution reactions.

Uniqueness: this compound’s unique combination of stability, low toxicity, and versatility as a solvent and intermediate sets it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Eigenschaften

IUPAC Name |

1,3-dibutoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSDZQDZDHJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(COCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176692 | |

| Record name | Dibuprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-77-5 | |

| Record name | 1,3-Dibutoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibuprol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibuprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibuprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1627CY4S8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

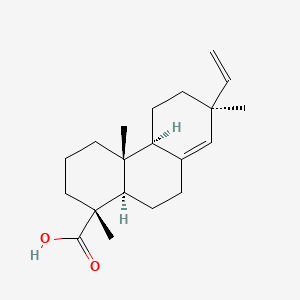

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.